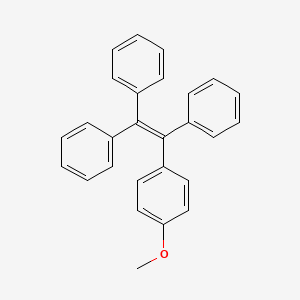

Benzene, 1-methoxy-4-(triphenylethenyl)-

Description

BenchChem offers high-quality Benzene, 1-methoxy-4-(triphenylethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-methoxy-4-(triphenylethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(1,2,2-triphenylethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O/c1-28-25-19-17-24(18-20-25)27(23-15-9-4-10-16-23)26(21-11-5-2-6-12-21)22-13-7-3-8-14-22/h2-20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKXVYVXQUNHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461782 | |

| Record name | Benzene, 1-methoxy-4-(triphenylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70592-05-1 | |

| Record name | Benzene, 1-methoxy-4-(triphenylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of 1-methoxy-4-(triphenylethenyl)benzene

This guide provides a comprehensive technical overview of the key photophysical parameters—quantum yield and fluorescence lifetime—of 1-methoxy-4-(triphenylethenyl)benzene, a prominent member of the tetraphenylethylene (TPE) family of molecules. Renowned for its aggregation-induced emission (AIE) properties, this compound has garnered significant interest within the research and drug development communities for applications ranging from bio-imaging to advanced materials.[1][2] This document will delve into the theoretical underpinnings of its unique luminescent behavior, provide detailed experimental protocols for the accurate measurement of its photophysical characteristics, and present a summary of these critical data points.

The Phenomenon of Aggregation-Induced Emission (AIE)

Conventional fluorescent molecules, or fluorophores, typically exhibit strong emission in dilute solutions. However, at high concentrations or in the solid state, they often suffer from aggregation-caused quenching (ACQ), a phenomenon that significantly diminishes their fluorescence intensity. The groundbreaking discovery of aggregation-induced emission (AIE) has revolutionized the field of fluorescent materials. AIE luminogens (AIEgens), such as 1-methoxy-4-(triphenylethenyl)benzene, are non-emissive or weakly fluorescent in their dissolved state but become highly luminescent upon aggregation.[3]

The underlying mechanism of AIE is attributed to the restriction of intramolecular motions (RIM) in the aggregated state. In solution, the multiple phenyl rings of TPE derivatives can undergo low-frequency rotational and vibrational motions, providing non-radiative pathways for the excited state to decay, thus quenching fluorescence. When these molecules aggregate, these intramolecular motions are physically constrained, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong fluorescence emission.

Quantum Yield of 1-methoxy-4-(triphenylethenyl)benzene

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For AIEgens, the quantum yield is dramatically dependent on the aggregation state of the molecules.

Experimental Determination of Quantum Yield

The relative quantum yield of an AIEgen is typically determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Experimental Protocol: Relative Quantum Yield Measurement

-

Standard Selection: Choose a fluorescent standard with an emission profile that overlaps with that of the AIEgen. For 1-methoxy-4-(triphenylethenyl)benzene in its aggregated state (emitting in the blue-green region), quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

-

Solution Preparation:

-

Prepare a stock solution of the AIEgen in a good solvent, such as tetrahydrofuran (THF).

-

Prepare a series of solutions with varying fractions of a poor solvent (e.g., water) to induce aggregation. A typical range would be from 0% to 90% water content.

-

Prepare a series of dilutions of the standard solution.

-

-

Absorbance Measurement:

-

Measure the UV-Vis absorption spectra of all sample and standard solutions.

-

Adjust the concentrations of the solutions to ensure that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

-

Fluorescence Measurement:

-

Record the fluorescence emission spectra of all sample and standard solutions using the same excitation wavelength.

-

-

Quantum Yield Calculation: The quantum yield is calculated using the following equation:

ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Expected Quantum Yield Values

For 1-methoxy-4-(triphenylethenyl)benzene, the quantum yield is expected to be very low in a pure solvent like THF. As the fraction of the poor solvent (water) is increased, aggregation is induced, leading to a significant enhancement in the quantum yield.

Fluorescence Lifetime of 1-methoxy-4-(triphenylethenyl)benzene

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. For AIEgens, the fluorescence lifetime is also highly sensitive to the degree of aggregation.

Experimental Determination of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.

Experimental Protocol: Fluorescence Lifetime Measurement using TCSPC

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode), a sample holder, a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Preparation: Prepare solutions of the AIEgen in a pure solvent and in solvent mixtures that induce aggregation, similar to the quantum yield measurements.

-

Data Acquisition:

-

The sample is excited by the pulsed light source.

-

The arrival times of the emitted photons are measured relative to the excitation pulse.

-

This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

-

Data Analysis: The fluorescence decay curve is fitted to a multi-exponential decay model to extract the fluorescence lifetime(s). The quality of the fit is assessed by the chi-squared (χ²) value.

Expected Fluorescence Lifetime Values

In the dissolved state, 1-methoxy-4-(triphenylethenyl)benzene is expected to have a very short fluorescence lifetime due to the efficient non-radiative decay pathways. Upon aggregation, the restriction of intramolecular motions leads to a significant increase in the fluorescence lifetime.

Data Presentation

The photophysical properties of 1-methoxy-4-(triphenylethenyl)benzene are highly dependent on the solvent environment, which dictates the extent of molecular aggregation.

| Solvent System (THF/Water) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) |

| 100% THF | Low (< 1%) | Short (< 1 ns) |

| 10% Water | Moderate | Moderate |

| 50% Water | High | Long |

| 90% Water | Very High | Longest |

Note: The exact values in the table are illustrative. Specific experimental data for 1-methoxy-4-(triphenylethenyl)benzene is required for precise quantification.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for determining the quantum yield and fluorescence lifetime, and the signaling pathway of aggregation-induced emission.

Caption: Aggregation-Induced Emission (AIE) Mechanism.

Caption: Experimental Workflow for Photophysical Characterization.

Conclusion

1-methoxy-4-(triphenylethenyl)benzene serves as an exemplary model for understanding the principles of aggregation-induced emission. Its quantum yield and fluorescence lifetime are critically dependent on its physical state, transitioning from a weakly emissive species in solution to a highly luminescent material in the aggregated form. The experimental protocols detailed in this guide provide a robust framework for the accurate characterization of these key photophysical parameters, which are essential for the rational design and application of AIEgens in various scientific and technological fields. The continued investigation into the photophysics of such molecules will undoubtedly pave the way for the development of next-generation fluorescent materials with tailored properties for advanced applications.

References

-

Chen, Q., et al. (2009). Time-Resolved Fluorescence Study of Aggregation-Induced Emission Enhancement by Restriction of Intramolecular Charge Transfer State. The Journal of Physical Chemistry B. Available at: [Link]

- Ding, D., et al. (2016). Tetraphenylethylene-Based AIE Luminogens for Bioimaging. Accounts of Chemical Research.

- Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews.

- Lee, M. H., et al. (2004). Time-resolved photoluminescence study of an aggregation-induced emissive chromophore. Journal of the Korean Physical Society.

- Mei, J., et al. (2015). Aggregation-Induced Emission: The Whole Is Brighter than the Parts.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Derivatives: Expanding Options with 1-Methoxy-4-(1,2,2-triphenylethenyl)benzene Suppliers. Retrieved from: [Link]

-

RSC Publishing. (2017). Influence of side chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubstituted tetraphenylethylene (TPE). RSC Advances. Available at: [Link]

-

MDPI. (2022). Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications. MDPI. Available at: [Link]

-

Teasnet. (2026). Applications of 1-Methoxy-4-(1,2,2-triphenylethenyl)benzene in Modern Technologies. Teasnet. Available at: [Link]

- Zhang, J., et al. (2020).

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Methoxy-Substituted Tetraphenylethylene Derivatives

Introduction: The Significance of Tetraphenylethylene Derivatives

Tetraphenylethylene (TPE) and its derivatives have garnered significant attention in materials science and medicinal chemistry.[1] Their unique propeller-like structure leads to a phenomenon known as Aggregation-Induced Emission (AIE), where the molecules are non-emissive in dilute solutions but become highly fluorescent in the aggregated or solid state.[1] This property is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

The introduction of substituents, such as the methoxy group (-OCH₃) on the phenyl rings of the TPE core, can significantly influence the molecule's photophysical properties, molecular packing in the solid state, and its potential applications.[2] These applications are diverse, ranging from organic light-emitting diodes (OLEDs) and sensors to bio-imaging and pharmaceutical intermediates.[2][3] A detailed understanding of the three-dimensional arrangement of these molecules in the crystalline state is paramount for establishing structure-property relationships and for the rational design of new materials with tailored functionalities.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a fully elucidated crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography.

Caption: The experimental workflow for crystal structure analysis.

Synthesis and Purification

The synthesis of Benzene, 1-methoxy-4-(triphenylethenyl)- and its analogs typically involves well-established organic reactions such as the McMurry coupling or Wittig reactions. Following synthesis, rigorous purification, often through column chromatography and recrystallization, is crucial to obtain a sample of high purity, which is a prerequisite for growing high-quality single crystals.

Single Crystal Growth: The Art and Science

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent or solvent system is critical and is typically determined empirically. Common methods for growing single crystals of TPE derivatives include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

The rationale behind these methods is to allow the molecules to self-assemble into a highly ordered, three-dimensional lattice with minimal defects.

X-ray Data Collection: Probing the Crystal Lattice

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected as the X-ray beam interacts with the crystal lattice. The angles and intensities of the diffracted beams are recorded, providing the raw data for structure determination.[4]

Step-by-Step Protocol for X-ray Data Collection:

-

Crystal Selection: A crystal with well-defined faces and no visible defects is selected under a microscope.

-

Mounting: The crystal is mounted on a cryoloop or a glass fiber using a cryoprotectant oil.

-

Centering: The crystal is carefully centered in the X-ray beam.

-

Data Collection Strategy: A data collection strategy is devised to ensure complete and redundant data are collected. This involves defining the scan ranges and exposure times.

-

Data Integration and Scaling: The raw diffraction images are processed to extract the intensities of the individual reflections, which are then scaled and corrected for various experimental factors.

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data is used to solve and refine the crystal structure.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.[4]

Structural Analysis of a Methoxy-Substituted TPE Derivative: A Case Study

As a definitive crystal structure for Benzene, 1-methoxy-4-(triphenylethenyl)- is not publicly available, we will consider the key structural features that would be anticipated based on the analysis of closely related, published TPE structures.

Caption: Key structural features of a methoxy-substituted TPE derivative.

Molecular Conformation

The central ethylene core and the four attached phenyl rings in TPE derivatives adopt a non-planar, propeller-like conformation. This steric hindrance prevents the molecule from being planar, which is a key factor in its AIE properties. The torsion angles between the phenyl rings and the ethylene plane are a critical parameter in describing the molecular geometry. The presence of a methoxy group is not expected to significantly alter this core conformation but can influence the electronic properties of the substituted phenyl ring.

Crystallographic Data Summary

The following table presents a hypothetical but representative set of crystallographic data for a methoxy-substituted TPE derivative, based on published data for similar compounds.

| Parameter | Value |

| Chemical Formula | C₂₇H₂₂O |

| Formula Weight | 362.46 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.8 |

| β (°) | 98.5 |

| Volume (ų) | 2025 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.19 |

| R-factor (%) | < 5 |

Supramolecular Assembly and Intermolecular Interactions

In the solid state, the individual molecules of methoxy-substituted TPE derivatives will pack in a way that is dictated by a combination of steric effects and weak intermolecular interactions. These interactions, although individually weak, collectively determine the overall crystal packing and can influence the solid-state emission properties. Common intermolecular interactions observed in such structures include:

-

C-H...π Interactions: Hydrogen atoms from the phenyl rings of one molecule can interact with the electron-rich π-systems of adjacent molecules.

-

π-π Stacking: The aromatic phenyl rings of neighboring molecules can stack on top of each other. The geometry of this stacking (e.g., parallel-displaced or T-shaped) will depend on the specific molecular conformation and the presence of substituents.

The methoxy group, with its oxygen atom, can also participate in weak C-H...O hydrogen bonds, further stabilizing the crystal lattice.

Conclusion and Future Directions

The crystal structure analysis of Benzene, 1-methoxy-4-(triphenylethenyl)- and related TPE derivatives provides invaluable insights into their solid-state properties. A thorough understanding of their molecular conformation and supramolecular assembly is crucial for the rational design of new AIE-active materials for a wide range of applications. Future research in this area will likely focus on the synthesis of new TPE derivatives with tailored substituents to fine-tune their emission characteristics and to explore their potential in advanced technologies. The continuous development of X-ray diffraction techniques and computational modeling will undoubtedly play a pivotal role in advancing our understanding of these fascinating molecules.

References

-

Applications of 1-Methoxy-4-(1,2,2-triphenylethenyl)benzene in Modern Technologies. (2026, January 18). Thomasnet. Retrieved from [Link]

-

Stereoselective synthesis of heterocyclic tetraphenylethylene analogues with configuration-dependent solid-state luminescence. (2025, May 5). Chemical Science. Royal Society of Chemistry. DOI:10.1039/D4SC08333D. Retrieved from [Link]

-

Tetraphenylene-based semiconductive metal–organic framework crystals for direct X-ray detection and imaging. The Royal Society of Chemistry. Retrieved from [Link]

-

Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. (2018, April 24). Chemical Science. Royal Society of Chemistry. DOI:10.1039/C8SC01170B. Retrieved from [Link]

-

Representation according to SCXRD of TPE‐Re; a) along a axis; b) along... - ResearchGate. Retrieved from [Link]

-

XRD patterns of TPE-1, TPE-2 and TPE-3 film. They are confirmed to be... - ResearchGate. Retrieved from [Link]

Sources

Unraveling the Luminescent Heart of Methoxy-Triphenylethene Systems: A Technical Guide to Theoretical Excited-State Calculations

Foreword: The Dichotomy of Light and Molecular Motion

In the realm of photofunctional materials, the family of triphenylethene (TPE) derivatives stands as a paradigm of unconventional luminescence. Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), these molecules exhibit a remarkable phenomenon known as aggregation-induced emission (AIE).[1][2][3] In dilute solutions, they are faintly emissive, their excited-state energy rapidly dissipated through non-radiative pathways. However, upon aggregation or in the solid state, their luminescence is dramatically intensified.[1][4] This intriguing behavior has catapulted AIE-active molecules, or AIEgens, to the forefront of materials science, with profound implications for organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensing. The introduction of methoxy substituents to the TPE core further modulates these photophysical properties, offering a fine-tuning knob for desired applications.[5][6][7][8]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the theoretical and computational methodologies employed to investigate the excited states of methoxy-triphenylethene systems. We will delve into the quantum mechanical principles that govern their unique luminescent properties, offering not just a "how-to" but a "why" behind the computational choices that drive modern research in this field. Our focus is to provide a self-validating framework for understanding and predicting the behavior of these fascinating molecular systems.

The Core Principle: Aggregation-Induced Emission and the Role of Intramolecular Motion

The central dogma of AIE in TPE systems is the restriction of intramolecular motion (RIM) .[4][9][10] In solution, the phenyl rings of the TPE core can undergo low-frequency rotational and vibrational motions.[11] These motions act as efficient non-radiative decay channels, effectively quenching fluorescence. Upon aggregation, the physical constraints imposed by neighboring molecules hinder these intramolecular movements.[9][10] This blockage of non-radiative pathways forces the excited-state energy to be dissipated through radiative decay, resulting in strong light emission.[10][12]

The methoxy group, as an electron-donating substituent, can influence the electronic properties of the TPE core, affecting both the absorption and emission wavelengths. Its position (ortho, meta, or para) can also introduce steric effects that further modulate the intramolecular motions and, consequently, the AIE characteristics.[8]

The Computational Chemist's Toolkit: Methodologies for Excited-State Calculations

To accurately model the excited-state dynamics of methoxy-triphenylethene systems, a multi-pronged computational approach is necessary. The choice of methodology is dictated by the specific scientific question being addressed, balancing computational cost with the desired level of accuracy.

Time-Dependent Density Functional Theory (TD-DFT): The Workhorse for Excited States

TD-DFT is a widely used and computationally efficient method for calculating the vertical excitation energies and oscillator strengths of molecules, which correspond to their UV-Vis absorption spectra.[13][14] It can also be employed to optimize the geometries of excited states and to calculate emission energies.

Causality Behind the Choice: For many AIEgens, TD-DFT provides a good qualitative and often quantitative description of their electronic transitions.[15][16] It is particularly useful for screening large numbers of candidate molecules and for understanding the nature of the electronic transitions (e.g., HOMO-LUMO transitions, charge transfer states).

Protocol: A Standard TD-DFT Workflow for a Methoxy-TPE Derivative

-

Ground State Geometry Optimization:

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP or a range-separated functional like CAM-B3LYP is often a good starting point.[15] The choice of functional can be critical, especially for systems with charge-transfer character.[15]

-

Basis Set: A Pople-style basis set such as 6-31G(d) is often sufficient for initial optimizations, while a larger basis set like 6-311+G(d,p) can be used for more accurate final calculations.

-

Solvent Model: An implicit solvent model, such as the Polarizable Continuum Model (PCM), should be used to simulate the solution-phase environment.

-

-

Vertical Excitation Energy Calculation:

-

Method: Time-Dependent Density Functional Theory (TD-DFT)

-

Functional and Basis Set: Use the same functional and basis set as in the ground state optimization for consistency.

-

Number of States: Calculate a sufficient number of excited states (e.g., 10-20) to ensure the lowest-lying bright states are captured.

-

-

Excited State Geometry Optimization:

-

Method: TD-DFT

-

Target State: Optimize the geometry of the first singlet excited state (S1) to obtain the relaxed excited-state structure.

-

-

Emission Energy Calculation:

-

Perform a single-point TD-DFT calculation on the optimized S1 geometry to determine the vertical emission energy.

-

Exploring the Potential Energy Surface: Conical Intersections and Non-Radiative Decay

A key aspect of understanding the low fluorescence quantum yield of AIEgens in solution is the presence of conical intersections (CIs) on the potential energy surface.[1] CIs are points where two electronic states become degenerate, providing an efficient pathway for non-radiative decay back to the ground state.[1]

Causality Behind the Choice: Locating CIs requires methods that can accurately describe the multi-reference character of the wavefunction in these regions. While TD-DFT can provide insights, more robust methods like the Complete Active Space Self-Consistent Field (CASSCF) method are often necessary.[17]

Protocol: Investigating Non-Radiative Decay Pathways

-

Potential Energy Surface Scans:

-

Perform relaxed or rigid potential energy surface scans along key dihedral angles (e.g., the rotation of the phenyl rings) using TD-DFT or CASSCF to identify regions of the potential energy surface that lead towards the ground state.

-

-

Conical Intersection Optimization:

-

Method: CASSCF or state-averaged CASSCF (SA-CASSCF)

-

Use the structures identified from the potential energy surface scans as starting points for the CI optimization.

-

Simulating the Aggregate: The Role of the Environment

To model the AIE phenomenon directly, it is crucial to account for the effect of the surrounding molecules in the aggregated state. This is often achieved through hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods.[18][19]

Causality Behind the Choice: QM/MM allows for a high-level quantum mechanical treatment of a central chromophore while treating the surrounding environment with a more computationally efficient molecular mechanics force field.[19][20] This approach captures the steric hindrance that restricts intramolecular motion in the aggregate.

Protocol: A QM/MM Workflow for an Aggregated Methoxy-TPE System

-

System Setup:

-

Construct a model of the aggregate, either from crystal structure data or through molecular dynamics simulations.

-

Define the QM region (the central methoxy-TPE molecule) and the MM region (the surrounding molecules).

-

-

QM/MM Geometry Optimization:

-

Optimize the geometry of the QM region in the presence of the fixed or flexible MM environment.

-

-

Excited State Calculations in the Aggregate:

-

Perform TD-DFT or other excited-state calculations on the optimized QM region, including the electrostatic embedding of the MM region.

-

Quantitative Data and Mechanistic Insights

The following table summarizes typical computational results for a hypothetical methoxy-triphenylethene system, illustrating the key differences between the solution and aggregated states.

| Property | In Solution (THF) | In Aggregate (QM/MM) | Rationale for the Difference |

| Ground State Dihedral Angle (Phenyl Ring) | ~45° | ~35° | Steric hindrance in the aggregate reduces the twist of the phenyl rings. |

| Calculated Absorption λmax (nm) | 350 | 360 | Increased planarity in the aggregate can lead to a slight red-shift in absorption. |

| Calculated Emission λmax (nm) | 480 | 460 | The more rigid structure in the aggregate has a smaller Stokes shift. |

| Oscillator Strength (Emission) | 0.1 | 0.8 | Restriction of non-radiative decay channels significantly increases the probability of radiative decay. |

| Barrier to Phenyl Ring Rotation (kcal/mol) | ~1-2 | >10 | Intermolecular interactions in the aggregate create a significant barrier to rotation. |

Visualizing the Mechanisms of Action

Diagrams are indispensable tools for visualizing the complex processes involved in the photophysics of methoxy-triphenylethene systems.

Caption: The Aggregation-Induced Emission (AIE) Mechanism.

Caption: A Typical Computational Workflow for Methoxy-TPE Systems.

Conclusion and Future Outlook

The theoretical investigation of excited states in methoxy-triphenylethene systems is a vibrant and essential area of research. Computational methods, particularly TD-DFT and QM/MM, provide invaluable insights into the fundamental mechanisms of aggregation-induced emission.[21] By understanding the intricate interplay between molecular structure, intramolecular motion, and the surrounding environment, we can rationally design novel AIEgens with tailored photophysical properties for a wide range of applications.

Future research will likely focus on the development of more accurate and efficient computational methods for describing excited-state dynamics in complex environments. The integration of machine learning and artificial intelligence with quantum chemical calculations holds great promise for accelerating the discovery of new high-performance AIE materials.[22] Furthermore, a deeper understanding of other competing excited-state processes, such as excited-state intramolecular proton transfer (ESIPT), will be crucial for designing multifunctional materials with precisely controlled photophysical behavior.[18][19][20]

References

- Aggregation-induced emission: fundamental understanding and future developments. (2018). Chemical Society Reviews, 47(21), 7999-8035.

- Molecular mechanism of aggregation‐induced emission. (2020).

- Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene. (2016). Scientific Reports, 6(1), 23625.

- What Leads to Aggregation-Induced Emission?. (2022). The Journal of Physical Chemistry Letters, 13(36), 8429-8437.

- Quantitative Design of Bright Fluorophores and AIEgens by the Accurate Prediction of Twisted Intramolecular Charge Transfer (TICT). (2020).

- Aggregation Promotes Excited-State Intramolecular Proton Transfer for Benzothiazole-Substituted Tetraphenylethylene Compound. (2019).

- Aggregation-Induced Emission: A Trailblazing Journey to the Field of Biomedicine. (2018). Accounts of Chemical Research, 51(5), 1213-1224.

- Aggregation-induced emission spectra of triphenylamine salicylaldehyde derivatives via excited-state intramolecular proton transfer revealed by molecular spectral and dynamics simulations. (2021). Physical Chemistry Chemical Physics, 23(45), 25777-25786.

- Aggregation induced enhanced emission in Dimethyl-2,5-bis(4-methoxyphenylamino)terephthalate. (2012). The Journal of Physical Chemistry B, 116(3), 1109-1117.

- DFT-calculated photophysical properties of AIEgens. (a) Molecular.... (n.d.).

- Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy. (2022). Chemical Science, 13(31), 9036-9044.

- Quantum Chemistry Calculations of Circularly Polarized Luminescence (CPL): From Spectral Modeling to Molecular Design. (2022). Chemical Reviews, 122(19), 15679-15748.

- Comparative quantum-classical dynamics of natural and synthetic molecular rotors show how vibrational synchronization modulates the photoisomerization quantum efficiency. (2021).

- TD-DFT calculations of the emission process for complex 1. (n.d.).

- Exploring the effect of aggregation-induced emission on the excited state intramolecular proton transfer for a bis-imine derivative by quantum mechanics and our own n-layered integrated molecular orbital and molecular mechanics calculations. (2019). Acta Physica Sinica, 68(13), 133101.

- Photo Initiated Molecular Processes Elucidated by Quantum Chemistry and Theoretical Spectroscopy. (2022). Ludwig-Maximilians-Universität München.

- Quantum-classical simulations reveal the photoisomerization mechanism of a prototypical first-gener

- Excited-State Decay Paths in Tetraphenylethene Derivatives. (2017). The Journal of Physical Chemistry A, 121(12), 2337-2346.

- Excited-State Decay Paths in Tetraphenylethene Derivatives. (2017). The Journal of Physical Chemistry A, 121(12), 2337-2346.

- Switching excitons between the emissive and photochromic pathways in the triphenylethylene system. (2021).

- Photophysics and Excited State Reactions of [Ru(bpy)2dppn]: A Computational Study. (2021). Chemistry–A European Journal, 27(45), 11624-11631.

- Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. (2023). ACS Omega, 8(29), 26017-26033.

- Aggregation-Induced Emission: A Challenge for Computational Chemistry. the Example of TPA-BMO. (2021). ChemRxiv.

- Synthesis, Photophysical Properties, Theoretical Calculation and Cell Imaging of a Tetraphenylethene Imidazole Compound with Methoxy Group. (2023). Chinese Journal of Applied Chemistry, 40(1), 108-116.

- The Photophysics of Triphenylethylene and its Derivatives: A Technical Guide to Quantum Yield. (2025). BenchChem.

- Methoxy supported, deep red emitting mono, bis and tris triphenylamine-isophorone based styryl colorants: Synthesis, photophysical properties, ICT, TICT emission and viscosity sensitivity. (2016). Dyes and Pigments, 136, 737-748.

- Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. (2023). ACS Omega, 8(29), 26017-26033.

- Aggregation-Induced Emission. (2021). Science China Chemistry, 64(8), 1233-1248.

- The calculations of excited-state properties with Time-Dependent Density Functional Theory. (2012). Chemical Society Reviews, 42(2), 496-512.

- Calculation of Electronically Excited States in Molecules: Intensity and Vibrational Structure of Spectra, Photochemical Implications. (2016). In Quantum Chemistry: The Challenge of Transition Metals and Coordination Chemistry (pp. 243-261). Springer, Dordrecht.

- Theoretical Spectroscopic Predictions of Electronically Excited St

- Quantum-Classical Simulation of Molecular Motors Driven Only by Light. (2021). The Journal of Physical Chemistry Letters, 12(17), 4216-4221.

- Aggregation-Induced Enhanced Emission of Tetraphenylethene-phenylalanine Hybrids: Synthesis and Characterization. (2024). The Journal of Organic Chemistry, 89(7), 4733-4740.

- Center for Computational Study of Excited-State Phenomena in Energy M

- Aggregation-induced emission: phenomenon, mechanism and applications. (2009).

- Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). Molecules, 28(1), 223.

- CIS, TDHF, TDDFT. (n.d.). NWChem.

- THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. (2019). INTERNATIONAL JOURNAL OF CURRENT ENGINEERING AND SCIENTIFIC RESEARCH (IJCESR), 6(1), 1040-1045.

- Theoretical and Computational Chemistry. (n.d.). Texas A&M University.

Sources

- 1. chem.pku.edu.cn [chem.pku.edu.cn]

- 2. Aggregation-Induced Emission [manu56.magtech.com.cn]

- 3. Aggregation-induced emission: phenomenon, mechanism and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. ias.ust.hk [ias.ust.hk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Photophysical Properties, Theoretical Calculation and Cell Imaging of a Tetraphenylethene Imidazole Compound with Methoxy Group [yyhx.ciac.jl.cn]

- 7. researchgate.net [researchgate.net]

- 8. troindia.in [troindia.in]

- 9. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. The calculations of excited-state properties with Time-Dependent Density Functional Theory - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00889K [pubs.rsc.org]

- 17. Excited-State Decay Paths in Tetraphenylethene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Aggregation-induced emission spectra of triphenylamine salicylaldehyde derivatives via excited-state intramolecular proton transfer revealed by molecular spectral and dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Research | Tabor Research Group [dtaborgroup.com]

The Luminescent Revolution: A Technical Guide to Aggregation-Induced Emission in Functional Luminogens

This guide provides an in-depth exploration of Aggregation-Induced Emission (AIE), a fascinating photophysical phenomenon that has revolutionized the development of functional luminescent materials. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of AIE, from molecular design to practical applications, offering both theoretical insights and field-proven methodologies.

Deconstructing the AIE Phenomenon: From Quenching to Emission

For decades, the prevailing wisdom in photochemistry was that the aggregation of fluorescent molecules, known as luminogens, inevitably leads to the quenching of their light-emitting properties. This phenomenon, termed Aggregation-Caused Quenching (ACQ), is a significant limitation in many applications where high concentrations or solid-state materials are required.[1][2] The ACQ effect arises from the formation of non-emissive excimers or exciplexes due to strong intermolecular π–π stacking interactions in the aggregated state.

However, in 2001, a paradigm shift occurred with the discovery of Aggregation-Induced Emission (AIE).[3] AIE describes the extraordinary observation that certain luminogens, which are non-emissive or weakly emissive in their dissolved state, become highly luminescent upon aggregation.[2][3] These molecules, now known as AIE luminogens or AIEgens, have opened up a new frontier in the design and application of luminescent materials.[1][4]

The generally accepted mechanism behind AIE is the Restriction of Intramolecular Motion (RIM) .[3] In dilute solutions, AIEgens possess flexible molecular structures with rotating or vibrating components. Upon excitation, these intramolecular motions provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. In the aggregated state, the physical constraint imposed by neighboring molecules restricts these intramolecular motions, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong fluorescence. The RIM mechanism can be further categorized into two main processes:

-

Restriction of Intramolecular Rotation (RIR): This applies to AIEgens with rotatable groups, such as the phenyl rings in the archetypal AIEgen, tetraphenylethylene (TPE). In solution, these rings undergo dynamic rotations, dissipating the exciton energy non-radiatively. In the aggregate state, the steric hindrance from adjacent molecules locks these rotors in place, activating the radiative decay pathway.

-

Restriction of Intramolecular Vibration (RIV): This process is significant in AIEgens where vibrational motions, such as bending or stretching, contribute to non-radiative decay. Aggregation rigidifies the molecular structure, suppressing these vibrations and promoting light emission.

Crafting Light: Design and Synthesis of AIE Luminogens

The rational design of AIEgens is crucial for tailoring their photophysical properties and functionalities for specific applications. A typical AIEgen consists of a central stator and peripheral rotors. The rotors are the components that undergo intramolecular motion in solution, while the stator forms the core of the molecule.

Key Molecular Scaffolds

Several molecular scaffolds have been extensively explored for the construction of AIEgens. Some of the most prominent examples include:

-

Tetraphenylethylene (TPE): The quintessential AIEgen, TPE and its derivatives are widely used due to their facile synthesis, robust AIE characteristics, and versatile functionalization.

-

Siloles: These silicon-containing heterocycles exhibit strong AIE and are known for their high quantum yields and good electron-transporting properties.

-

Cyano-substituted Distyrylbenzenes: These molecules often display bright fluorescence in the solid state and can be designed to exhibit tunable emission colors.

Synthetic Protocols: A Practical Approach

To provide a practical understanding of AIEgen synthesis, this section details the preparation of representative AIEgens from different classes.

Protocol 2.2.1: Synthesis of Tetraphenylethylene (TPE) via McMurry Coupling

This protocol describes the synthesis of the parent TPE molecule, a foundational building block for many functional AIEgens.

Materials:

-

Benzophenone

-

Titanium(IV) chloride (TiCl₄)

-

Zinc powder (Zn)

-

Dry Tetrahydrofuran (THF)

-

Aqueous potassium carbonate (K₂CO₃) solution

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add zinc powder. Cool the flask in an ice bath and slowly add dry THF. While stirring vigorously, add TiCl₄ dropwise. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species. After the addition is complete, reflux the mixture for 2-3 hours.

-

McMurry Coupling Reaction: Dissolve benzophenone in dry THF and add it dropwise to the refluxing titanium slurry. Continue refluxing for an additional 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench it by slowly adding a 10% aqueous K₂CO₃ solution. Stir the mixture for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with DCM. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Crystallization: Purify the crude product by recrystallization from a mixture of DCM and methanol to obtain pure tetraphenylethylene as a white solid.

Protocol 2.2.2: Synthesis of a Silole-based AIEgen

This protocol outlines a general approach for synthesizing a silole derivative.

Materials:

-

Diphenylacetylene

-

Lithium metal

-

A dichlorosilane derivative (e.g., dichlorodimethylsilane)

-

Dry diethyl ether or THF

Procedure:

-

Reductive Cyclization: In a flame-dried flask under an inert atmosphere, add freshly cut lithium metal and dry diethyl ether. To this suspension, add a solution of diphenylacetylene in dry diethyl ether dropwise at room temperature. Stir the mixture for several hours until the lithium is consumed and a deep red solution is formed.

-

Reaction with Dichlorosilane: Cool the reaction mixture in an ice bath and slowly add a solution of the dichlorosilane derivative in dry diethyl ether. After the addition, allow the mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by carefully adding water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired silole derivative.

From Molecules to Nanoparticles: Formulation for Biological Applications

For many biological applications, hydrophobic AIEgens need to be formulated into water-dispersible nanoparticles to ensure biocompatibility and enable their use in aqueous environments. The nanoprecipitation method is a widely used and straightforward technique for this purpose.

Protocol 3.1: Preparation of AIEgen Nanoparticles via Nanoprecipitation

Materials:

-

AIEgen of choice

-

An amphiphilic polymer (e.g., DSPE-PEG, Pluronic F-127)

-

A water-miscible organic solvent (e.g., THF, acetone)

-

Deionized water or phosphate-buffered saline (PBS)

Procedure:

-

Preparation of the Organic Phase: Dissolve the AIEgen and the amphiphilic polymer in the organic solvent to form a clear solution. The concentration of the AIEgen and polymer should be optimized for the specific system.

-

Nanoprecipitation: Vigorously stir the aqueous phase (water or PBS). Rapidly inject the organic solution of the AIEgen and polymer into the aqueous phase. The sudden change in solvent polarity will cause the hydrophobic AIEgen and the hydrophobic block of the polymer to precipitate and self-assemble into nanoparticles, with the hydrophilic block of the polymer forming a stabilizing corona on the surface.

-

Solvent Evaporation and Purification: Continue stirring the nanoparticle suspension for several hours to allow the organic solvent to evaporate. The resulting aqueous suspension of AIEgen nanoparticles can be purified by dialysis or centrifugation to remove any remaining free molecules or large aggregates.

Characterization of AIE Nanoparticles

Proper characterization of the formulated nanoparticles is essential to ensure their quality and suitability for the intended application. Key characterization techniques include:

-

Dynamic Light Scattering (DLS): Used to determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.

-

Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticle morphology, size, and dispersity.

-

Zeta Potential Measurement: Measures the surface charge of the nanoparticles, which is an important indicator of their colloidal stability. Nanoparticles with a zeta potential greater than ±30 mV are generally considered stable.

Illuminating Biology: AIEgens in Bio-imaging and Sensing

The unique "turn-on" nature of AIEgens makes them exceptionally well-suited for high-contrast bio-imaging and sensing applications.[3] Unlike conventional dyes that may fluoresce non-specifically, AIEgens light up only when they aggregate in the target environment, leading to a high signal-to-noise ratio and often eliminating the need for washing steps.[1]

Protocol 4.1: Live-Cell Imaging with AIE Probes

This protocol provides a general guideline for staining and imaging live cells with AIEgen-based probes.

Materials:

-

Cultured cells grown on glass-bottom dishes or coverslips

-

AIEgen probe stock solution (typically in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope equipped with appropriate filters

Procedure:

-

Cell Seeding: Seed the cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

-

Probe Preparation: Prepare a working solution of the AIEgen probe by diluting the stock solution in cell culture medium to the desired final concentration. The optimal concentration should be determined empirically but is typically in the low micromolar range.

-

Cell Staining: Remove the old culture medium from the cells and wash them once with PBS. Add the AIE probe working solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The incubation time will vary depending on the probe and the target.

-

Imaging: After incubation, the cells can often be imaged directly without washing, a key advantage of AIE probes.[1] If background fluorescence is a concern, a quick wash with PBS can be performed. Mount the dish or coverslip on the fluorescence microscope and acquire images using the appropriate excitation and emission channels for the AIEgen.

AIEgens in Theranostics: Integrating Diagnosis and Therapy

The versatility of AIEgens extends beyond imaging to theranostics, the integration of diagnostic and therapeutic functionalities in a single agent. AIEgens can be designed to act as photosensitizers for photodynamic therapy (PDT), where they generate cytotoxic reactive oxygen species (ROS) upon light irradiation to kill cancer cells.[2]

Protocol 5.1: In Vitro Photodynamic Therapy with AIE Photosensitizers

This protocol outlines a basic procedure for evaluating the PDT efficacy of an AIE-based photosensitizer in a cancer cell line.

Materials:

-

Cancer cells cultured in a multi-well plate

-

AIE photosensitizer

-

Cell culture medium

-

A light source with the appropriate wavelength and power for exciting the AIEgen (e.g., a laser or a filtered lamp)

-

A cell viability assay kit (e.g., MTT, PrestoBlue)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Incubation with AIE Photosensitizer: Treat the cells with different concentrations of the AIE photosensitizer and incubate for a specific duration to allow for cellular uptake. Include control wells with untreated cells and cells treated with the photosensitizer but not exposed to light (dark toxicity control).

-

Light Irradiation: After incubation, wash the cells with PBS to remove the extracellular photosensitizer. Add fresh culture medium and expose the designated wells to light of the appropriate wavelength and dose. The light dose (fluence) is a product of the power density (mW/cm²) and the irradiation time (s).

-

Post-Irradiation Incubation: After light treatment, return the plate to the incubator and incubate for a further 24-48 hours to allow for the induction of cell death.

-

Cell Viability Assessment: Assess the cell viability using a standard assay according to the manufacturer's instructions. The results will indicate the phototoxic efficacy of the AIE photosensitizer.

Data at a Glance: Photophysical Properties of Common AIEgens

The selection of an appropriate AIEgen for a specific application depends on its photophysical properties. The following table summarizes key data for some commonly used AIEgens.

| AIEgen Core | Abbreviation | Excitation (nm, Aggregate) | Emission (nm, Aggregate) | Quantum Yield (ΦF, Aggregate) |

| Tetraphenylethylene | TPE | ~350 | ~460 | > 80% |

| Hexaphenylsilole | HPS | ~380 | ~490 | ~99% |

| 2,3,4,5-Tetraphenylsilole | TPS | ~330 | ~470 | > 70% |

| Dicyanodistyrylbenzene | DCPE | ~400 | ~500 | > 60% |

| 9,10-Distyrylanthracene | DSA | ~420 | ~530 | > 50% |

Note: The exact photophysical properties can vary depending on the specific derivatives, solvent environment, and aggregation state.

Troubleshooting Common Challenges in AIE Research

As with any advanced technology, working with AIEgens can present challenges. This section provides a troubleshooting guide for common issues encountered in AIE-related experiments.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Synthesis: Low or no yield of AIEgen | Incomplete reaction; degradation of reagents or products. | Ensure all reagents are pure and dry, and the reaction is carried out under strictly inert conditions. Monitor the reaction progress closely using TLC or other analytical techniques. |

| Nanoparticle Formulation: Large or aggregated nanoparticles | Inefficient mixing during nanoprecipitation; inappropriate polymer-to-AIEgen ratio. | Increase the stirring speed during injection. Optimize the concentration of the AIEgen and the polymer. Consider using a different amphiphilic polymer. |

| Cell Imaging: Weak or no fluorescence signal | Low cellular uptake of the AIE probe; probe is not aggregating in the target organelle. | Increase the incubation time or concentration of the probe. Modify the AIEgen with targeting moieties to enhance accumulation in the desired location. |

| Cell Imaging: High background fluorescence | The AIE probe has some residual emission in the monomeric state; non-specific binding. | Perform a wash step with PBS after incubation. Reduce the probe concentration. |

| PDT: Low phototoxicity | Inefficient ROS generation; insufficient light dose. | Confirm the ROS generation capability of the AIE photosensitizer using a ROS sensor. Optimize the light dose by adjusting the power density or irradiation time. |

The Horizon of AIE: Future Perspectives and Clinical Translation

The field of AIE is continuously evolving, with ongoing research focused on developing new AIEgens with improved properties, such as near-infrared (NIR) emission for deeper tissue penetration and enhanced photostability. The development of AIE-based biosensors for drug screening and disease diagnosis is another active area of research.[3][5] While the clinical translation of AIE technology is still in its early stages, the remarkable advantages of AIEgens in terms of high contrast imaging and image-guided therapy hold immense promise for the future of personalized medicine. Challenges such as long-term biocompatibility and regulatory approval need to be addressed to bring these exciting technologies from the laboratory to the clinic.

References

-

The Bioimaging Story of AIEgens. Chemical & Biomedical Imaging. [Link]

-

Aggregation-Induced Fluorogens in Bio-Detection, Tumor Imaging, and Therapy: A Review. CCS Chemistry. [Link]

-

Optical molecular imaging and theranostics in neurological diseases based on aggregation-induced emission luminogens. Theranostics. [Link]

-

Synthesis of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene (I ). ResearchGate. [Link]

-

Molecular Design and Biomedical Application of AIEgens with Photochemical Activity. ACS Publications. [Link]

-

Photophysical properties of AIEgens. ResearchGate. [Link]

-

An In Vitro Approach to Photodynamic Therapy. Journal of Visualized Experiments. [Link]

-

Theranostics based on AIEgens. Theranostics. [Link]

-

Tailoring the morphology of AIEgen fluorescent nanoparticles for optimal cellular uptake and imaging efficacy. Nanoscale. [Link]

-

AIEgen-Based Nanomaterials for Bacterial Imaging and Antimicrobial Applications: Recent Advances and Perspectives. Molecules. [Link]

-

AIEgen-Based Fluorescent Nanomaterials: Fabrication and Biological Applications. Molecules. [Link]

-

AIEgen based drug delivery systems for cancer therapy. Journal of Materials Chemistry B. [Link]

-

Aggregation-induced emission of siloles. Journal of Photochemistry and Photobiology C: Photochemistry Reviews. [Link]

-

Progress in nanoparticles characterization: Sizing and zeta potential measurement. Journal of Pharmaceutical Analysis. [Link]

- Process for preparing a mixture of 1-(2-chloro)styryl-4-(2-cyano) styrylbenzene and 1,4,-bis(2-cyanostyryl)benzene.

-

Visualization of bacteria‐cell interaction processes by AIEgens. Aggregate. [Link]

-

Aggregation-Induced Fluorogens in Bio-Detection, Tumor Imaging, and Therapy: A Review. CCS Chemistry. [Link]

-

Biosensors for the Detection of Enzymes Based on Aggregation-Induced Emission. Biosensors. [Link]

-

AIEgen-Based Fluorescent Nanomaterials: Fabrication and Biological Applications. MDPI. [Link]

-

Spectroscopic Techniques for Photodynamic Therapy Dosimetry. Lund University. [Link]

-

Aggregation-Induced Emission Luminogens for Enhanced Photodynamic Therapy: From Organelle Targeting to Tumor Targeting. Molecules. [Link]

-

Recent Advances in Aggregation-Induced Emission (AIE) Fluorescent Sensors for Biomolecule Detection. Molecules. [Link]

-

DLS and zeta potential – What they are and what they are not?. Journal of Controlled Release. [Link]

-

Challenges and Opportunities for Implementing AI in Clinical Trials. Journal of Bio Adventure and Science Research. [Link]

-

Ag nanoparticles synthesis problem. ResearchGate. [Link]

-

Theranostic AIEgens for Diagnosis and Treatment of Cancer & Alzheimer's Disease. HKUST. [Link]

-

Synthesis of 1,4-Bis[2,2-bis(4-alkoxyphenyl)vinyl]benzenes and Side Chain Modulation of Their Solid-State Emission. Sci-Hub. [Link]

-

Spectroscopic Techniques for Photodynamic Therapy Dosimetry. Lund University Publications. [Link]

-

Artificial Intelligence in Clinical and Translational Science: From Bench Insights to Bedside Impact. Clinical and Translational Science. [Link]

-

Photophysical Properties of Supported Dyes. Quantum Yield Calculations in Scattering Media. ResearchGate. [Link]

-

Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank. [Link]

-

Development of smartphone-based AIE fluorescence-quenching immunochromatographic sensors for the detection of illicit drugs in various complex sample matrices. ResearchGate. [Link]

-

AIEgen based drug delivery systems for cancer therapy. ResearchGate. [Link]

-

A Review on Advanced Properties and Applications of AIEgens Inspired Smart Materials. ResearchGate. [Link]

-

Size and Zeta Potential Characterization of Chemically Synthesized Silver Nanoparticles. Power System Technology. [Link]

-

AIEgens for biological process monitoring and disease theranostics. Biomaterials. [Link]

-

Tailored biosensors for drug screening, efficacy assessment and toxicity evaluation. DOI. [Link]

-

Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

-

AIEgens for Synergistic Anticancer Therapy. Journal of Materials Chemistry B. [Link]

-

Comparison of 10 efficient protocols for photodynamic therapy of actinic keratosis: How relevant are effective light dose and local damage in predicting the complete response rate at 3 months?. ResearchGate. [Link]

-

Advanced Characterization and Sample Preparation Strategies for Nanoformulations. MDPI. [Link]

-

AIEgen-Based Nanomaterials for Bacterial Imaging and Antimicrobial Applications: Recent Advances and Perspectives. National Institutes of Health. [Link]

-

Advanced Light Source Technologies for Photodynamic Therapy of Skin Cancer Lesions. MDPI. [Link]

-

Structures of 2,4,5-TMe-DPE and 2,4,6-TMe-DPE along with their photophysical properties. ResearchGate. [Link]

-

High Quantum Yields Enhancement Induced by Processable AIEgens Doped Photonic Crystal Powders for Bright Luminescence and Structural Colors. ResearchGate. [Link]

Sources

Methodological & Application

Illuminating the Cellular Landscape: Advanced Applications of Methoxy-Substituted Tetraphenylethylene AIEgens in Live-Cell Imaging

Introduction: A Paradigm Shift in Cellular Visualization

For researchers, scientists, and drug development professionals, the ability to visualize the intricate workings of living cells in real-time is paramount. Traditional fluorescent probes, while foundational, are often beset by challenges such as photobleaching and aggregation-caused quenching (ACQ), which can limit their utility in long-term and high-concentration studies. The advent of luminogens with Aggregation-Induced Emission (AIE) characteristics has revolutionized the field of bioimaging. These molecules, referred to as AIEgens, are largely non-emissive when dissolved but become highly fluorescent upon aggregation. This "light-up" property offers an exceptional signal-to-noise ratio, superior photostability, and minimal background fluorescence, making them ideal candidates for advanced cellular imaging.

This guide focuses on the applications of a specific class of AIEgens: methoxy-substituted tetraphenylethylene (TPE) derivatives, exemplified by structures like Benzene, 1-methoxy-4-(triphenylethenyl)- and its more complex analogs. The introduction of methoxy groups can modulate the electronic properties and hydrophobicity of the TPE core, influencing its photophysical characteristics and subcellular localization. We will delve into the mechanistic underpinnings of their fluorescence and provide detailed, field-proven protocols for their application in visualizing cellular structures with high fidelity.

The Principle of Aggregation-Induced Emission (AIE)

The remarkable "light-up" characteristic of TPE-based AIEgens stems from the Restriction of Intramolecular Motion (RIM) mechanism. In a dissolved state, the phenyl rings of the TPE core undergo constant rotational and vibrational movements, providing non-radiative pathways for the excited-state energy to dissipate. This results in very weak or no fluorescence. However, in an aggregated state, these intramolecular motions are physically constrained. This blockage of non-radiative decay channels forces the excited-state energy to be released as photons, leading to strong fluorescence emission.

Caption: Mechanism of Aggregation-Induced Emission (AIE).

Key Advantages of Methoxy-TPE AIEgens in Cell Imaging

The unique properties of methoxy-substituted TPE AIEgens make them powerful tools for cellular imaging:

| Property | Advantage | Causality |

| High Signal-to-Noise Ratio | Clear visualization of target structures with minimal background. | The AIE phenomenon ensures that the probe is only fluorescent when aggregated at the target site. |

| Excellent Photostability | Enables long-term time-lapse imaging and repeated exposures without significant signal loss. | The rigid, aggregated structure protects the fluorophore from photobleaching. |

| Low Cytotoxicity | Minimal perturbation to normal cellular functions, crucial for live-cell imaging. | The organic nature and often biocompatible formulation of AIEgen nanoparticles contribute to their low toxicity. |

| Tunable Photophysical Properties | The emission color and other optical properties can be modified through chemical synthesis. | The addition of functional groups, such as methoxy groups, alters the electronic structure of the TPE core. |

Application Note 1: General Live-Cell and Cytoplasmic Imaging

Methoxy-substituted TPE AIEgens can be formulated into nanoparticles that are readily taken up by living cells, providing a general stain for the cytoplasm and outlining cellular morphology.

Protocol 1: Preparation of Methoxy-TPE AIEgen Nanoparticles

Many AIEgens are hydrophobic and require encapsulation to form stable nanoparticles (NPs) for delivery into aqueous cellular environments.

Materials:

-

Methoxy-substituted TPE AIEgen

-

Pluronic F-127 or DSPE-mPEG2000

-

Tetrahydrofuran (THF), analytical grade

-

Deionized water

-

Vortex mixer or probe sonicator

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1 mg/mL stock solution of the methoxy-TPE AIEgen in THF.

-

Prepare a 1 mg/mL stock solution of Pluronic F-127 or DSPE-mPEG2000 in deionized water.

-

-

Nanoparticle Formulation:

-

In a microcentrifuge tube, rapidly inject 10 µL of the AIEgen stock solution into 990 µL of the polymer solution while vigorously vortexing or sonicating.

-

The rapid change in solvent polarity causes the hydrophobic AIEgen to aggregate and be encapsulated by the amphiphilic polymer, forming stable AIE-NPs.

-

-

Solvent Evaporation:

-

Leave the AIE-NP suspension at room temperature for at least 2 hours to allow for the complete evaporation of THF.

-

-

Storage:

-

Store the AIE-NP suspension at 4°C, protected from light. The final concentration of the AIEgen in this preparation is approximately 10 µg/mL.

-

Caption: Workflow for AIEgen Nanoparticle Preparation.

Protocol 2: Live-Cell Staining and Confocal Imaging

Materials:

-

HeLa cells (or other cell line of interest)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methoxy-TPE AIE-NP suspension (from Protocol 1)

-

Glass-bottom dishes or chamber slides

-

Confocal laser scanning microscope

Procedure:

-

Cell Culture:

-

Culture cells on glass-bottom dishes in complete medium at 37°C in a humidified 5% CO₂ incubator until they reach 60-70% confluency.

-

-

Cell Staining:

-

Remove the culture medium and gently wash the cells twice with pre-warmed PBS.

-

Add fresh, pre-warmed culture medium containing the AIE-NP suspension to a final AIEgen concentration of 1-5 µg/mL.

-

-

Incubation:

-

Incubate the cells for 30-60 minutes at 37°C in the CO₂ incubator.[1]

-

-

Washing:

-

Remove the staining solution and wash the cells three times with pre-warmed PBS to remove extracellular AIE-NPs.[1]

-

-

Imaging:

-

Add fresh culture medium or PBS to the cells for imaging.

-

Image the stained cells using a confocal microscope.

-

Typical Confocal Microscopy Settings:

| Parameter | Setting | Rationale |

| Excitation Wavelength | 405 nm laser | Matches the typical absorption maximum of TPE derivatives. |

| Emission Collection | 450 - 600 nm | Captures the broad emission spectrum of the aggregated AIEgen. |

| Objective | 40x or 63x oil immersion | Provides high resolution for visualizing subcellular details. |

| Pinhole | 1 Airy Unit | Ensures optimal confocality and rejection of out-of-focus light. |

| Laser Power | 1-5% | Use the lowest laser power necessary to obtain a good signal and minimize phototoxicity. |

Application Note 2: Targeted Imaging of Lipid Droplets

Lipid droplets are dynamic organelles involved in lipid metabolism and storage. Their abnormal accumulation is associated with various diseases. The hydrophobic nature of TPE-based AIEgens makes them excellent candidates for specifically targeting and illuminating these lipid-rich structures.

Protocol 3: Two-Photon Imaging of Lipid Droplets in Live Cells

Two-photon microscopy offers deeper tissue penetration and reduced phototoxicity compared to conventional confocal microscopy, making it ideal for imaging dynamic processes in living cells and tissues.

Materials:

-

3T3-L1 adipocytes or other cells with prominent lipid droplets

-

Complete culture medium

-

Methoxy-TPE AIEgen stock solution (1 mg/mL in THF)

-

Two-photon microscope with a tunable femtosecond laser

Procedure:

-

Cell Culture and Induction of Lipid Droplets (if necessary):

-

Culture cells on glass-bottom dishes. For cells like 3T3-L1, induce differentiation into adipocytes according to standard protocols to promote lipid droplet formation. For other cell types, lipid droplet formation can be induced by incubating with oleic acid.

-

-

Probe Preparation and Staining:

-

Prepare a working solution of the methoxy-TPE AIEgen in complete culture medium. A final concentration as low as 50 nM can be effective for specific lipid droplet staining.[2]

-

Remove the existing medium from the cells and add the AIEgen-containing medium.

-

-

Incubation:

-

Incubate the cells for 15-30 minutes at 37°C.[2]

-

-

Washing:

-

Gently wash the cells twice with pre-warmed PBS.

-

-

Two-Photon Imaging:

-

Add fresh culture medium to the cells.

-

Image using a two-photon microscope.

-

Typical Two-Photon Microscopy Settings:

| Parameter | Setting | Rationale |

| Excitation Wavelength | 860 nm | A common two-photon excitation wavelength for blue/green emitting AIEgens.[2] |

| Emission Collection | 450 - 550 nm | Collects the fluorescence emission from the AIEgen aggregated within the lipid droplets. |

| Laser Power | Adjust to obtain optimal signal without causing phototoxicity. | Varies depending on the instrument and sample. |

| Dwell Time | ~1.6 µs/pixel | A typical scan speed for balancing image quality and acquisition time. |

Trustworthiness: Self-Validating Systems

To ensure the reliability of the imaging data, it is crucial to perform control experiments and validate the observations.

Cytotoxicity Assessment (MTT Assay)

It is essential to confirm that the AIEgen concentration used for imaging is not toxic to the cells.

Procedure:

-

Seed cells in a 96-well plate at a density of ~5,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of the AIE-NPs (e.g., 0, 1, 5, 10, 25, 50 µg/mL) for the same duration as the imaging experiment (and for a longer period, e.g., 24 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the resulting formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage relative to untreated control cells.

Co-localization Studies

To confirm the specific targeting of an organelle, co-staining with a commercially available and validated organelle tracker is recommended.

Procedure:

-

Stain the cells with the methoxy-TPE AIEgen as described in the relevant protocol.

-

In the final 15-30 minutes of incubation, add a commercial organelle tracker (e.g., MitoTracker™ Red for mitochondria or Nile Red for lipid droplets) at its recommended concentration.

-

Wash the cells and image in two separate channels corresponding to the emission of the AIEgen and the commercial tracker.

-

Merge the images and analyze the degree of co-localization using Pearson's correlation coefficient. A high correlation coefficient indicates specific targeting.[3]

Conclusion and Future Perspectives

Methoxy-substituted tetraphenylethylene AIEgens represent a versatile and robust class of fluorescent probes for live-cell imaging. Their superior photophysical properties and low cytotoxicity enable researchers to explore cellular dynamics with unprecedented clarity and duration. The protocols outlined in this guide provide a solid foundation for utilizing these powerful tools in a variety of applications, from general cell morphology studies to the specific tracking of organelles. As research in AIEgen chemistry continues to advance, we can anticipate the development of even more sophisticated probes with enhanced brightness, longer emission wavelengths for deeper tissue imaging, and functionalities for sensing specific biomolecules and cellular events.

References

-

MDPI. (2023). Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications. [Online]. Available at: [Link]

-

ResearchGate. (2013). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. [Online]. Available at: [Link]

-

ResearchGate. (2018). Specific Two-Photon Imaging of Live Cellular and Deep-Tissue Lipid Droplets by Lipophilic AIEgens at Ultralow Concentration. [Online]. Available at: [Link]

-

ACS Publications. (2023). Mitochondria Targeted AIE Probes for Cancer Phototherapy. [Online]. Available at: [Link]

-

ResearchGate. (2023). Tetraphenylethylene fluorophore based AIE-fluorescent probe for detection of ATP in mitochondria. [Online]. Available at: [Link]

-

Semantic Scholar. (2017). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. [Online]. Available at: [Link]

-

ResearchGate. (2022). Identification of the donor-substitution effect of tetraphenylethylene AIEgen: Synthesis, photophysical property analysis, and bioimaging applications. [Online]. Available at: [Link]

-

PubMed Central (PMC). (2022). Protocol for using artificial lipid droplets to study the binding affinity of lipid droplet-associated proteins. [Online]. Available at: [Link]

-

ResearchGate. (2018). Tetraphenylethylene-based glycoclusters with aggregation-induced emission (AIE) properties as high affinity ligands of bacterial lectins. [Online]. Available at: [Link]

-

Zenodo. (2016). A near-infrared AIEgen for specific imaging of lipid droplets. [Online]. Available at: [Link]

-

PubMed Central (PMC). (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. [Online]. Available at: [Link]

-

PubMed. (2023). Mitochondrial-Targeted AIE-Active Fluorescent Probe Based on Tetraphenylethylene Fluorophore with Dual Positive Charge Recognition Sites for Monitoring ATP in Cells. [Online]. Available at: [Link]

-

PubMed. (2024). Tetraphenylethylene-based AIE nanoprobes for labeling lysosome by two-photon imaging in living cells. [Online]. Available at: [Link]

-

PubMed. (2020). 4-methyl-2-(p-tolyl) imidazol (BZML) targets tubulin and DNA to induce anticancer activity and overcome multidrug resistance in colorectal cancer cells. [Online]. Available at: [Link]

-

PubMed Central (PMC). (2024). Engineered Strategies for Lipid Droplets-Targeted AIEgens Based on Tetraphenylethene. [Online]. Available at: [Link]

-

DOI. (n.d.). Mitochondrial-targeted AIE-Active Fluorescent Probe based on Tetraphenylethylene (TPE) Fluorophore with Dual Positive Charge. [Online]. Available at: [Link]

-

YouTube. (2021). Part 3. Lipid Droplet: Staining cells, membranes, and nuclei. [Online]. Available at: [Link]

-

PubMed. (2021). Aggregation induced emission (AIE) materials for mitochondria imaging. [Online]. Available at: [Link]

Sources

Application Notes and Protocols for 1-methoxy-4-(triphenylethenyl)benzene as a Fluorescent Probe

Introduction: Harnessing the Power of Aggregation-Induced Emission